1-Bromopinacolone
Overview
Description
Synthesis Analysis
1-Bromopinacolone has been involved in a variety of synthetic pathways, including those that involve its use as an active site-directed covalent inhibitor for enzymes such as acetylcholinesterase. It acts initially as a reversible competitive inhibitor and, with time, as an irreversible covalent inhibitor (Cohen et al., 1982). Furthermore, enantioselective bromination/semipinacol rearrangement strategies have been developed to synthesize β-bromoketones containing an all-α-carbon quaternary center, showcasing its utility in creating complex molecular structures (Hui Li et al., 2011).
Molecular Structure Analysis
Research has focused on understanding the detailed molecular structure of 1-Bromopinacolone and its derivatives. For example, studies on the insertion of elemental tellurium into the Csp3−Br and −I bonds of α-Bromo- and α-Iodopinacolone have provided insights into the structural dynamics and interactions within these molecules (A. Chauhan et al., 2007).
Chemical Reactions and Properties
1-Bromopinacolone participates in a variety of chemical reactions, illustrating its diverse chemical properties. For instance, it has been used in the synthesis of novel thermoresponsive micelles through graft copolymerization, indicating its role in forming complex polymeric structures (B. Massoumi et al., 2013). Additionally, its involvement in gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes showcases its utility in facilitating regioselective rearrangements (Yanzhao Wang et al., 2010).
Physical Properties Analysis
The study of 1-Bromopinacolone’s physical properties, such as its reactivity and stability under various conditions, is essential for its application in synthetic chemistry. Research on bromine and bromo-organic compounds in organic synthesis has highlighted the importance of understanding these properties for effective use in reactions (I. Saikia et al., 2016).
Chemical Properties Analysis
The chemical properties of 1-Bromopinacolone, including its reactivity with different substrates and its role in various organic transformations, have been extensively studied. For example, its application in the practical synthesis of linear alpha-iodo/bromo-alpha,beta-unsaturated aldehydes/ketones from propargylic alcohols via bimetallic catalysis demonstrates its versatility in organic synthesis (L. Ye & Liming Zhang, 2009).
Scientific Research Applications
Intermediate for Triazole Compounds
- Scientific Field : Organic Chemistry, Medicinal Chemistry .
- Summary of the Application : 1-Bromopinacolone is used as an intermediate for the synthesis of triazole compounds . Triazoles are five-membered ring structures that contain three nitrogens and two carbons in the ring .
- Results or Outcomes : The triazole compounds synthesized using 1-Bromopinacolone as an intermediate have been found to exhibit various biological activities such as antiviral, antibacterial, antifungal, and antituberculous properties .
Active Site-Directed Covalent Inhibitor for Acetylcholinesterase
- Scientific Field : Biochemistry, Pharmacology .
- Summary of the Application : 1-Bromopinacolone acts as an active site-directed covalent inhibitor for acetylcholinesterase .
- Methods of Application or Experimental Procedures : The compound initially acts as a reversible competitive inhibitor for acetylcholinesterase, but with time, it acts as an irreversible covalent inhibitor .
- Results or Outcomes : The enzyme-1-Bromopinacolone complex is 50% inactivated in 2 hours. First-order kinetics are observed; the rate constant is proportional to the concentration of the complex .
Synthesis of Photolabile Azido Derivative of the Kaurene Oxidase Inhibitor
- Scientific Field : Organic Chemistry, Biochemistry .
- Summary of the Application : 1-Bromopinacolone is used as a reagent for the synthesis of a photolabile azido derivative of the kaurene oxidase inhibitor 1-(4-chlorophenyl)4,4-dimethyl-2-(1,2,4-triazol-1-yl) pentan-3-ol (paclobutrazol) .
- Results or Outcomes : The derivative synthesized using 1-Bromopinacolone as a reagent can be used as a photolabile azido derivative of the kaurene oxidase inhibitor .
Synthesis of 2-t-butyl-6-benzoylimidazo[1,2-b]pyridazine
- Scientific Field : Organic Chemistry .
- Summary of the Application : 1-Bromopinacolone may be used as a reagent in the synthesis of 2-t-butyl-6-benzoylimidazo[1,2-b]pyridazine .
- Results or Outcomes : The compound synthesized using 1-Bromopinacolone as a reagent can be used in various applications in organic chemistry .
Synthesis of α-Bromoketone-Aldehyde
- Scientific Field : Organic Chemistry .
- Summary of the Application : 1-Bromopinacolone is used as a reagent for the synthesis of α-bromoketone-aldehyde .
- Results or Outcomes : The α-bromoketone-aldehyde synthesized using 1-Bromopinacolone as a reagent can be used in various applications in organic chemistry .
Coupling with Various Aldehyde Electrophiles
- Scientific Field : Organic Chemistry .
- Summary of the Application : 1-Bromopinacolone can be used for coupling with various aldehyde electrophiles .
- Methods of Application or Experimental Procedures : The coupling of 1-Bromopinacolone with various aldehyde electrophiles is catalyzed by SmI2 . The specific procedures for this reaction are not detailed in the search results.
- Results or Outcomes : The products of these coupling reactions can be used in various applications in organic chemistry .
Safety And Hazards
1-Bromopinacolone is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing mist, gas, or vapors, and not to ingest . In case of contact, immediate medical attention is recommended .
Relevant Papers The paper titled “1-Bromopinacolone, an active site-directed covalent inhibitor for acetylcholinesterase” provides valuable insights into the properties and applications of 1-Bromopinacolone .
properties
IUPAC Name |
1-bromo-3,3-dimethylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-6(2,3)5(8)4-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIRZMWXVJEBMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203145 | |
Record name | 1-Bromopinacolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromopinacolone | |
CAS RN |
5469-26-1 | |
Record name | Bromopinacolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5469-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromopinacolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5469-26-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25307 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromopinacolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3,3-dimethylbutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BROMOPINACOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU9GTL96KB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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